molecular formula C25H26N8 B11183085 N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline

N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline

Cat. No.: B11183085
M. Wt: 438.5 g/mol
InChI Key: DLWSAZSWJRGBFC-UHFFFAOYSA-N
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Description

This compound features a highly complex polycyclic framework with six nitrogen atoms (hexazatetracyclo) fused to a dimethylaniline group and a pyridin-2-ylmethyl substituent.

Properties

Molecular Formula

C25H26N8

Molecular Weight

438.5 g/mol

IUPAC Name

N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline

InChI

InChI=1S/C25H26N8/c1-30(2)20-12-10-18(11-13-20)23-29-24-27-16-31(15-19-7-5-6-14-26-19)17-32(24)25-28-21-8-3-4-9-22(21)33(23)25/h3-14,23H,15-17H2,1-2H3,(H,27,29)

InChI Key

DLWSAZSWJRGBFC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NC3=NCN(CN3C4=NC5=CC=CC=C5N24)CC6=CC=CC=N6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline involves multiple steps, including the formation of the hexazatetracyclic core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyridin-2-ylmethyl precursor, followed by cyclization reactions to form the hexazatetracyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. N,N,4-Tris(pyridin-2-ylmethyl)aniline ()

  • Structure : Contains three pyridinylmethyl arms attached to an aniline core.
  • Coordination Chemistry : Forms diverse complexes with Cu(II), Co(II), and Mn(II), including discrete complexes, dimers, and 1D coordination polymers. The flexibility of the ligand allows structural diversity depending on counterions and solvents .
  • Key Difference : Unlike the target compound, this ligand lacks a polycyclic nitrogen framework, reducing rigidity but enhancing conformational adaptability for metal coordination.

b. N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline ()

  • Structure : Dimethylaniline linked to an oxadiazole-pyrazole hybrid.
  • Physicochemical Properties : Crystallographic data (e.g., bond angles: N3–C11–O1 = 112.53°, O1–C11–C8 = 119.24°) highlight planarity and conjugation, which influence electronic properties .

c. 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide ()

  • Structure : A tricyclic system with oxa- and triaza-heteroatoms, thioether linkage, and a sulfonamide group.
  • Applications : Similar polycyclic frameworks are explored for bioactivity, though specific data for this compound are unavailable .
  • Key Difference : The inclusion of sulfur and oxygen atoms alters electron distribution compared to the all-nitrogen heterocycles in the target compound.
Physicochemical Properties

Solvatochromic Behavior () :

  • Dimethylaniline-acetylene derivatives exhibit solvent-dependent spectral shifts due to excited-state dipole moments (Δμ ≈ 5–7 D). The target compound’s extended π-system and nitrogen substituents may enhance solvatochromism, though experimental data are lacking .

Thermal Stability :

  • Pyrazolo-triazolo-pyrimidines () decompose above 340°C, indicating high thermal stability. The hexazatetracyclo framework likely confers similar resilience .

Data Table: Comparative Overview

Property/Feature Target Compound N,N,4-Tris(pyridin-2-ylmethyl)aniline N,N-Dimethyl-4-oxadiazolyl-aniline
Core Structure Hexazatetracyclo + pyridinylmethyl Tris-pyridinylmethyl Oxadiazole-pyrazole
Nitrogen Content High (6 N in core) Moderate (3 pyridinyl N) Moderate (3 N in oxadiazole-pyrazole)
Coordination Sites Pyridinyl N, aromatic N Pyridinyl N Oxadiazole N (weak)
Thermal Stability Likely >300°C (inferred) Not reported >340°C (decomposition)
Synthetic Complexity High (polycyclic condensation) Moderate (multicomponent reaction) Moderate (stepwise cyclization)

Biological Activity

N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests a variety of biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C₄₀H₄₅N₁₁
  • Molecular Weight: 679.9 g/mol
  • IUPAC Name: this compound
  • SMILES Notation: CN(C)CCN1CCN(CC1)C2=NC3=NC(=C(C=C3C=N2)C4=CC=CC=C4)C5=CC=C(C=C5)CN6CCC(CC6)C7=NC(=NN7)C8=CC=CC=N8

The compound's intricate structure contributes to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit potent antitumor properties. For instance, analogs of N,N-dimethyl compounds have shown significant inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation and transcriptional control in cancer cells. Specifically:

  • Inhibition Potency: Compounds similar to N,N-dimethyl derivatives have demonstrated IC₅₀ values in the low nanomolar range (e.g., 0.004 μM for CDK2 and 0.009 μM for CDK9), indicating strong inhibitory effects on tumor cell proliferation .

The mechanism by which N,N-dimethyl compounds exert their antitumor effects typically involves:

  • Cell Cycle Arrest: Induction of G2/M phase arrest in cancer cell lines.
  • Apoptosis Induction: Activation of apoptotic pathways through modulation of key proteins involved in apoptosis.
  • Targeting Specific Kinases: Direct inhibition of CDK proteins leads to disrupted cell cycle progression and increased apoptosis.

Case Study 1: Efficacy in Cancer Cell Lines

In a study evaluating the efficacy of various N,N-dimethyl derivatives on human cancer cell lines (HCT116), it was observed that treatment with these compounds led to significant reductions in cell viability and induced apoptosis through caspase activation .

Case Study 2: Resistance Mechanisms

Another investigation focused on the ability of N,N-dimethyl derivatives to overcome drug resistance in ABCB1-overexpressing cells. The results indicated that certain analogs maintained cytotoxicity levels comparable to non-resistant cells, suggesting their potential as effective treatments for resistant cancer types .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC₅₀ (μM)Mechanism
Compound ACDK2 Inhibition0.004Cell cycle arrest
Compound BCDK9 Inhibition0.009Apoptosis induction
N,N-DimethylAntitumor activityTBDMultiple pathways

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